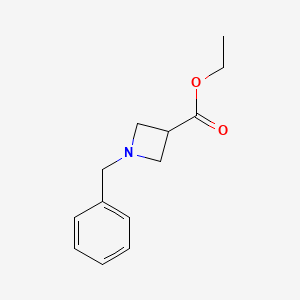

Ethyl 1-benzylazetidine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTYFFUHYLYKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700124 | |

| Record name | Ethyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-30-1 | |

| Record name | Ethyl 1-(phenylmethyl)-3-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103491-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of Ethyl 1 Benzylazetidine 3 Carboxylate

Ring Opening Reactions and Nucleophilic Trapping

The inherent ring strain of the azetidine (B1206935) core in Ethyl 1-benzylazetidine-3-carboxylate makes it susceptible to cleavage under various conditions. This reactivity can be harnessed to introduce diverse functionalities through nucleophilic trapping of the resulting intermediates.

The reaction of this compound with organometallic reagents can proceed via two main pathways: attack at the ester carbonyl group or ring-opening of the azetidine. The outcome is highly dependent on the nature of the organometallic reagent and the reaction conditions.

Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and bases. Their reaction with esters typically involves a double addition to the carbonyl group to form tertiary alcohols after acidic workup. bath.ac.ukresearchgate.net In the case of this compound, the initial addition of a Grignard reagent to the ester would form a ketone intermediate. A second equivalent of the Grignard reagent can then add to this ketone. bath.ac.uk

However, the strained azetidine ring presents an alternative electrophilic site. Ring-opening of N-substituted azetidines by organometallic reagents, often facilitated by a copper catalyst, can lead to the formation of functionalized amines. organic-chemistry.org It is plausible that under certain conditions, particularly with more sterically hindered or less reactive Grignard reagents, a competitive ring-opening pathway could be observed, leading to γ-amino alcohol derivatives after trapping of the resulting organometallic intermediate. The presence of a Lewis acidic magnesium species can also coordinate to the nitrogen atom, potentially activating the ring towards nucleophilic attack.

Organotrifluoroborates: Potassium organotrifluoroborates (R-BF3K) are air- and moisture-stable organoboron compounds that serve as precursors for a variety of organoboron reagents. Their reactivity is generally milder than that of Grignard reagents. In the context of this compound, their application would likely require activation, for example, through transmetalation to a more nucleophilic organometallic species or via transition metal catalysis (e.g., Rhodium or Palladium). These catalyzed reactions could potentially favor a more controlled addition to the ester or a selective ring-opening, depending on the catalytic system employed.

| Reagent Type | Potential Reaction Pathway(s) | Expected Product(s) | Notes |

| Grignard Reagents (RMgX) | 1. Double addition to ester carbonyl | 1-(1-Benzylazetidin-3-yl)dialkyl-methanol | This is the classic reaction of esters with excess Grignard reagents. bath.ac.uk |

| 2. Ring-opening of azetidine | γ-(Benzylamino) alcohol derivatives | Competes with carbonyl addition, potentially favored by specific catalysts or sterically hindered reagents. | |

| Organotrifluoroborates (RBF3K) | Catalytic cross-coupling or addition | Ketone or tertiary alcohol derivatives | Requires activation, offering potential for higher selectivity compared to Grignard reagents. |

The azetidine ring is susceptible to cleavage under acidic conditions due to the protonation of the nitrogen atom, which enhances the ring strain and makes the ring carbons more electrophilic.

Brønsted Acids: Treatment with strong Brønsted acids can lead to the protonation of the azetidine nitrogen. The resulting azetidinium ion is highly activated towards nucleophilic attack. A nucleophile present in the reaction medium can then attack one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a γ-functionalized amino compound. The regioselectivity of the attack would be influenced by the substitution pattern on the ring.

Lewis Acids: Lewis acids can coordinate to the nitrogen atom of the azetidine ring, which also activates the ring for nucleophilic attack and subsequent cleavage. nih.gov This approach has been utilized in the ring cleavage of other nitrogen heterocycles. nih.gov For instance, Lewis acids like AlCl₃ or BF₃·OEt₂ can facilitate the ring-opening of N-benzylazetidines. The choice of Lewis acid and nucleophile can allow for a controlled and selective cleavage, providing access to a range of substituted aminopropanol derivatives. Catalysts used for the ring-opening polymerization of other heterocycles, such as benzoxazines, also include Lewis acids. researchgate.net

| Acid Type | Activation Mechanism | Potential Nucleophiles | Expected Product Type |

| Brønsted Acids (e.g., HCl, H₂SO₄) | Protonation of the nitrogen atom to form an azetidinium ion. | Water, alcohols, halides | γ-Amino alcohols, γ-amino ethers, γ-haloamines |

| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Coordination to the nitrogen atom, increasing the electrophilicity of ring carbons. nih.gov | Hydrides, cyanides, organometallics | Substituted aminopropanol derivatives |

The ethyl ester group at the C-3 position is a key functional handle that can be readily modified through hydrolysis or transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water to drive the equilibrium towards the products, 1-benzylazetidine-3-carboxylic acid and ethanol. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. mnstate.edu This method is often preferred due to its irreversibility and generally higher yields.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process. To favor the formation of the new ester, the reactant alcohol is typically used in large excess, or the ethanol produced is removed from the reaction mixture.

Functional Group Interconversions at the Azetidine Core

Beyond ring-opening reactions, the functional groups of this compound can be selectively transformed to introduce further molecular diversity.

The N-benzyl group is a common protecting group for amines. Its removal is a key step in many synthetic sequences to allow for further functionalization of the nitrogen atom.

Hydrogenolysis: The most common method for the debenzylation of N-benzylamines is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This process cleaves the C-N bond, releasing toluene and yielding the secondary amine, ethyl azetidine-3-carboxylate. This deprotected azetidine can then be used in subsequent reactions, such as N-alkylation, N-acylation, or N-arylation. A similar strategy has been demonstrated for the removal of a substituted N-benzyl group from an azetidine derivative. rsc.org

The C-3 ethyl ester provides a versatile starting point for the synthesis of other carboxylic acid derivatives.

Conversion to Carboxylic Acid: As discussed in section 3.1.3, hydrolysis of the ethyl ester provides the corresponding carboxylic acid, 1-benzylazetidine-3-carboxylic acid. mdpi.com This acid is a valuable intermediate for the synthesis of amides and other derivatives.

Conversion to Amides: Amides can be prepared from the ethyl ester via aminolysis, which typically requires high temperatures and may result in low yields. A more efficient and common approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine. bath.ac.uk This coupling is usually mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride (using, for example, thionyl chloride), which then readily reacts with an amine to form the amide. libretexts.orgresearchgate.net

Conversion to Ketones: The synthesis of ketones from esters can be achieved using organometallic reagents. While Grignard reagents typically lead to tertiary alcohols, their reactivity can be moderated to stop at the ketone stage, for example, by using specific ligands or by converting the ester to a Weinreb amide first. organic-chemistry.org A more direct method for converting a carboxylic acid derivative to a ketone involves reaction with an organolithium reagent at low temperature or through transition-metal-catalyzed cross-coupling reactions of the corresponding acid chloride or thioester with organometallic reagents. nih.gov

| Derivative | Synthetic Pathway from Ethyl Ester | Reagents |

| Carboxylic Acid | Hydrolysis | H₃O⁺ or 1. NaOH, H₂O; 2. H₃O⁺ mdpi.com |

| Amide | 1. Hydrolysis to acid; 2. Amide coupling | 1. NaOH; 2. R₂NH, DCC/EDC libretexts.org |

| 1. Hydrolysis to acid; 2. Conversion to acid chloride; 3. Amination | 1. NaOH; 2. SOCl₂; 3. R₂NH researchgate.net | |

| Ketone | 1. Hydrolysis to acid; 2. Reaction with organolithium reagents | 1. NaOH; 2. 2 eq. R-Li |

| 1. Hydrolysis to acid; 2. Conversion to acid chloride; 3. Reaction with organocuprates | 1. NaOH; 2. SOCl₂; 3. R₂CuLi nih.gov |

Hydrogenolysis and Reductive Transformations

The N-benzyl group of this compound is susceptible to cleavage under hydrogenolysis conditions, a common method for debenzylation in synthetic chemistry. This transformation is typically achieved by catalytic hydrogenation, employing a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the cleavage of the benzylic C-N bond, leading to the formation of ethyl azetidine-3-carboxylate and toluene as a byproduct. Transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene in the presence of a palladium catalyst, offers a milder and often safer alternative to using hydrogen gas. acsgcipr.org The efficiency of N-benzyl group removal can be influenced by the choice of catalyst and reaction conditions.

The ester functionality at the C3 position can also undergo reduction. Treatment of this compound with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4), would lead to the reduction of the ester to a primary alcohol, yielding (1-benzylazetidin-3-yl)methanol. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the opening of the strained azetidine ring. Milder conditions are generally preferred to maintain the integrity of the heterocyclic core.

The following table summarizes the expected products from these reductive transformations:

| Starting Material | Reagents and Conditions | Major Product | Byproduct |

| This compound | H₂, Pd/C | Ethyl azetidine-3-carboxylate | Toluene |

| This compound | LiAlH₄ or LiBH₄, then H₂O workup | (1-benzylazetidin-3-yl)methanol | Ethanol |

Electrophilic and Radical Functionalization (e.g., Giese Additions)

Electrophilic Functionalization:

The azetidine ring in this compound can be functionalized through reactions involving electrophiles. One common approach involves the deprotonation of the C-H bond adjacent to the ester group (at the C3 position) to form an enolate, which can then react with various electrophiles. However, a more versatile method for functionalizing the carbon framework of N-protected azetidines is through α-lithiation followed by trapping with an electrophile. uni-muenchen.debeilstein-journals.org For instance, treatment with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can generate an α-lithiated species at the C2 position, which can then be quenched with a range of electrophiles. beilstein-journals.org

Radical Functionalization (Giese Additions):

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. chem-station.com While direct Giese-type additions to the azetidine ring of this compound are not extensively documented, related radical functionalizations of azetidines have been explored. For example, photoredox catalysis can be employed to generate radicals from azetidine derivatives that can then participate in conjugate additions. The stability and reactivity of the radical intermediates are influenced by the strain of the four-membered ring. bohrium.com

Regioselectivity and Stereochemical Control in Reactions

Factors Influencing Reaction Regiochemistry

The regioselectivity of reactions involving this compound is largely governed by the electronic and steric properties of the azetidine ring and its substituents.

In nucleophilic ring-opening reactions of activated azetidinium ions, the site of nucleophilic attack is influenced by the substitution pattern on the ring. bohrium.comnih.gov For N-alkoxycarbonyl azetidiniums, nucleophilic attack generally occurs at the C4 position when an alkyl group is present at C2. Conversely, an electron-withdrawing group at C2 directs the attack to the C2 position. bohrium.com Steric hindrance also plays a significant role; less hindered positions are generally favored for nucleophilic attack.

In the case of electrophilic functionalization via α-lithiation, the regioselectivity is directed by the N-protecting group and the reaction conditions. For N-Boc protected azetidines, lithiation typically occurs at the C2 position. The regiochemistry of C-H functionalization can also be directed by specific functional groups on the molecule.

The following table outlines factors influencing regioselectivity in azetidine reactions:

| Reaction Type | Influencing Factors | Preferred Position of Attack/Functionalization |

| Nucleophilic Ring-Opening | Electronic effects of substituents, Steric hindrance | C4 (with C2-alkyl), C2 (with C2-electron-withdrawing group) |

| α-Lithiation | N-Protecting group, Chelating agents | C2 (for N-Boc protected azetidines) |

| C-H Functionalization | Directing groups, Catalyst | Dependent on the directing group and catalyst system |

Diastereoselective and Enantioselective Transformations

Achieving stereochemical control in reactions involving azetidines is a significant area of research, driven by the importance of stereochemically pure compounds in medicinal chemistry.

Diastereoselective Transformations:

Diastereoselectivity can be achieved in the functionalization of substituted azetidines. For example, the iodine-mediated cyclization of certain homoallylic amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov Furthermore, the α-alkylation of chiral N-substituted azetidine-2-carbonitriles can proceed with high diastereoselectivity, controlled by the existing stereocenter on the nitrogen substituent. nih.gov

Enantioselective Transformations:

Enantioselective methods for the synthesis and functionalization of azetidines are crucial for accessing specific enantiomers. Strain-release functionalization of 1-azabicyclobutanes provides a modular approach to enantiopure azetidines. chemrxiv.orgnih.gov Biocatalytic methods, such as the enantioselective uni-muenchen.debohrium.com-Stevens rearrangement of aziridines mediated by engineered enzymes, have also been developed for the synthesis of chiral azetidines. researchgate.net A formal [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes can yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

The following table summarizes some approaches to stereocontrolled reactions of azetidines:

| Stereochemical Control | Method | Key Features |

| Diastereoselective | Iodine-mediated cyclization of homoallylic amines | Formation of cis-2,4-disubstituted azetidines. nih.gov |

| Diastereoselective | α-Alkylation of chiral N-substituted azetidines | Existing stereocenter directs the approach of the electrophile. nih.gov |

| Enantioselective | Strain-release functionalization | Modular synthesis of stereopure azetidines from 1-azabicyclobutanes. chemrxiv.orgnih.gov |

| Enantioselective | Biocatalytic uni-muenchen.debohrium.com-Stevens rearrangement | Enzyme-controlled enantioselective ring expansion of aziridines. researchgate.net |

| Enantioselective | [3+1] Ring expansion of methylene aziridines | Rhodium-catalyzed reaction to form highly substituted, chiral azetidines. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, it is possible to deduce the complete chemical structure of Ethyl 1-benzylazetidine-3-carboxylate.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environments, and their spatial relationships to neighboring protons. In a ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl (B1604629) group, the azetidine (B1206935) ring, and the ethyl ester moiety are expected.

The aromatic protons of the benzyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.2 and 7.4 ppm. The two benzylic protons (CH₂) attached to the nitrogen atom are expected to resonate as a singlet around 3.6 ppm, as they lack adjacent protons for coupling.

The protons on the strained four-membered azetidine ring exhibit characteristic chemical shifts and complex coupling patterns. The proton at the C3 position, which is attached to the same carbon as the ester group, would likely appear as a multiplet. The four protons on the C2 and C4 positions of the ring would also produce multiplets, further complicated by geminal and vicinal coupling.

The ethyl ester group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (OCH₂) protons, typically around 4.1 ppm, and a triplet for the methyl (CH₃) protons at approximately 1.2 ppm. The quartet-triplet pattern is a definitive indicator of an ethyl group, with the splitting arising from coupling between the adjacent methylene and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Ethyl Ester (OCH₂) | ~4.1 | Quartet (q) | 2H |

| Benzylic (N-CH₂) | ~3.6 | Singlet (s) | 2H |

| Azetidine Ring (CH at C3) | 3.5 - 3.8 | Multiplet (m) | 1H |

| Azetidine Ring (CH₂ at C2/C4) | 3.2 - 3.6 | Multiplet (m) | 4H |

| Ethyl Ester (CH₃) | ~1.2 | Triplet (t) | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal, allowing for a direct count of non-equivalent carbons. openstax.org The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. oregonstate.edulibretexts.org

For this compound, the carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield, typically in the 170-175 ppm range. libretexts.org The aromatic carbons of the benzyl group resonate between approximately 127 and 140 ppm. The signal for the quaternary aromatic carbon, to which the methylene group is attached, is usually weaker than the signals for the protonated carbons.

The carbons of the azetidine ring and the benzylic methylene group appear in the mid-field region of the spectrum. The benzylic carbon (N-CH₂) and the ester methylene carbon (O-CH₂) are expected around 60-63 ppm. The carbons of the azetidine ring itself (C2, C3, C4) would likely fall in the range of 35-58 ppm. The most upfield signal belongs to the terminal methyl carbon of the ethyl group, typically appearing around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 170 - 175 |

| Aromatic Quaternary (Benzyl) | 138 - 140 |

| Aromatic CH (Benzyl) | 127 - 129 |

| Benzylic (N-CH₂) | 60 - 63 |

| Ethyl Ester (O-CH₂) | 60 - 62 |

| Azetidine Ring (CH₂ at C2/C4) | 55 - 58 |

| Azetidine Ring (CH at C3) | 35 - 40 |

| Ethyl Ester (CH₃) | ~14 |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu It is invaluable for definitively assigning which protons are bonded to which carbons in the azetidine ring, the benzyl methylene group, and the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu For this compound, HMBC is crucial for establishing connectivity across the molecule. For example, it would show correlations between the benzylic protons and the aromatic carbons, as well as between the azetidine ring protons and the ester carbonyl carbon, confirming the attachment of the substituent at the C3 position.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift would be characteristic of a tertiary amine in a strained ring system.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₃H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its elemental composition.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₇NO₂ | [M+H]⁺ | 220.1332 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion), which is then fragmented by collision with an inert gas. nih.govunito.it The resulting fragment ions are analyzed to provide detailed structural information. researchgate.net

The fragmentation of protonated this compound would likely proceed through several characteristic pathways. A very common and prominent fragmentation for N-benzylated compounds is the cleavage of the C-N bond to produce the highly stable benzyl cation or its rearranged tropylium ion, which gives a strong signal at m/z 91. Other expected fragmentations could include the loss of the ethyl group or the entire ethoxycarbonyl group from the azetidine ring, providing further confirmation of the compound's structure.

Table 4: Predicted Key MS/MS Fragmentations for [C₁₃H₁₇NO₂ + H]⁺

| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss | Plausible Fragment Structure |

|---|---|---|

| 146 | C₃H₆O₂ (Ethyl formate) | 1-Benzylazetidine cation |

| 129 | C₇H₇ (Toluene) | Protonated ethyl azetidine-3-carboxylate |

| 91 | C₆H₈NO₂ | Tropylium ion (C₇H₇⁺) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific bonds within the molecule, providing a unique "fingerprint." For this compound, these techniques are crucial for confirming the presence of its key structural motifs: the ester group, the azetidine ring, and the benzyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the ethyl ester group, which is expected to appear as a strong, sharp band in the region of 1735-1750 cm⁻¹. The exact position of this band is sensitive to the molecular environment. The C-O stretching vibrations of the ester linkage are also diagnostically important, typically appearing as two distinct bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

The presence of the benzyl group is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C stretching vibrations within the benzene ring give rise to a series of medium to weak bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-H out-of-plane bending vibrations of the monosubstituted benzene ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

The saturated C-H bonds of the ethyl group and the azetidine ring will produce stretching vibrations in the 2980-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the azetidine ring typically appears as a band of variable intensity in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the benzene ring near 1000 cm⁻¹, often produce a strong and sharp Raman signal. The C=O stretch of the ester is also Raman active, although its intensity can vary. Raman is particularly useful for analyzing samples in aqueous media, should the need arise.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Ester (C=O) | Stretching | 1750-1735 | 1750-1735 | Strong (IR), Variable (Raman) |

| Ester (C-O) | Stretching | 1300-1000 | Variable | Strong (IR) |

| Aromatic (C-H) | Stretching | 3100-3000 | 3100-3000 | Medium to Weak |

| Aromatic (C=C) | Ring Stretching | 1600-1450 | 1600-1450 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2980-2850 | 2980-2850 | Medium to Strong |

| Tertiary Amine (C-N) | Stretching | 1250-1020 | Variable | Medium to Weak |

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatography is an indispensable tool in the analysis of this compound, enabling its separation from starting materials, by-products, and degradants. It is also the primary method for assessing chemical purity and for the critical task of separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of this compound. Due to the compound's structure, both normal-phase and reversed-phase HPLC can be employed.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, leveraging the UV absorbance of the benzyl group's aromatic ring (typically around 254 nm). By developing a gradient or isocratic elution method, one can separate the target compound from impurities with different polarities. The purity is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, provided the compound is sufficiently volatile and thermally stable. For this compound, its molecular weight and structure suggest that it should be amenable to GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would likely be used. The sample is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. Separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase. GC-MS is particularly powerful as it provides not only retention time data for purity but also mass spectral data that can be used to confirm the identity of the main peak and to tentatively identify impurities.

Since the carbon at the 3-position of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers (R and S). Distinguishing and quantifying these enantiomers is critical, as they can have different pharmacological properties. Chiral chromatography is the gold standard for determining enantiomeric excess (ee). nih.govnih.gov

This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for a broad range of racemates. fagg-afmps.be For example, columns like Chiralpak® or Chiralcel® are commonly employed. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The mobile phase is often a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. While direct data for this specific compound is not widely published, methods developed for similar chiral molecules serve as an excellent starting point for method development. nih.gov

Application As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Diverse Azetidine-3-carboxylic Acid Derivatives

Ethyl 1-benzylazetidine-3-carboxylate is a direct precursor to N-benzylazetidine-3-carboxylic acid through hydrolysis of the ethyl ester. This transformation is a critical step in the synthesis of various azetidine-3-carboxylic acid derivatives, which are valuable components in pharmaceutical and chemical research.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under aqueous conditions. However, the reaction time for the hydrolysis of this compound is notably longer compared to its methyl ester counterpart. For instance, while the methyl ester can be completely hydrolyzed in boiling water in approximately 37-40 minutes, the ethyl ester requires a significantly longer period of 6 hours under the same conditions. This difference in reactivity is an important consideration for large-scale synthesis.

The resulting N-benzylazetidine-3-carboxylic acid can be further debenzylated via hydrogenation to yield azetidine-3-carboxylic acid, a key building block for various applications. nih.gov The ability to generate these carboxylic acid derivatives highlights the foundational role of this compound in synthetic chemistry.

Table 1: Hydrolysis of N-benzylazetidine-3-carboxylate Esters

| Ester | Hydrolysis Time (Boiling Water) |

|---|---|

| Methyl Ester | 37-40 minutes |

| Ethyl Ester | 6 hours |

| Isopropyl Ester | 24-40 hours |

Data sourced from a comparative study on the hydrolysis of different alkyl esters of N-benzylazetidine-3-carboxylic acid. nih.gov

Utility in the Construction of Conformationally Constrained Scaffolds

The rigid four-membered ring of the azetidine (B1206935) core in this compound makes it an excellent building block for constructing conformationally constrained scaffolds. These scaffolds are of significant interest in medicinal chemistry as they can mimic the secondary structures of peptides and bind to biological targets with high affinity and selectivity.

Azetidine-3-carboxylic acid, derived from its ethyl ester precursor, is utilized as a proline analogue in peptide synthesis. nih.gov Its incorporation into peptide chains introduces a kink, thereby restricting the conformational flexibility of the molecule. This structural constraint can lead to enhanced biological activity and improved metabolic stability of the resulting peptidomimetics. affinanotech.com

For example, azetidine 3-aryl-3-carboxylic acid derivatives, which can be synthesized from precursors like this compound, have been incorporated into endomorphin analogues. acs.org Furthermore, substituted 3,4-dihydro-1,2-benzothiazine-3-carboxylate 1,1-dioxides, which act as peptide mimetic aldehyde inhibitors of calpain I, demonstrate the utility of such constrained systems in drug design. nih.gov The versatility of the azetidine scaffold allows for the creation of a diverse range of peptidomimetics with potential therapeutic applications.

Integration into Advanced Synthetic Architectures (e.g., linker components in supramolecular assemblies or material science precursors)

The application of this compound extends to its integration into advanced synthetic architectures, most notably as a linker component in the burgeoning fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The debenzylated form, ethyl azetidine-3-carboxylate hydrochloride, serves as a non-cleavable linker in the synthesis of these complex bioconjugates. affinanotech.com

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug, and its stability is crucial for the efficacy and safety of the therapeutic. Non-cleavable linkers like those derived from ethyl azetidine-3-carboxylate ensure that the cytotoxic payload is released only upon the degradation of the antibody within the target cancer cell. Similarly, in PROTACs, the linker tethers a target-binding ligand to an E3 ligase-recruiting ligand, and its properties influence the formation and stability of the ternary complex required for targeted protein degradation. affinanotech.com

While the use of ethyl azetidine-3-carboxylate derivatives as linkers in ADCs and PROTACs is documented, their incorporation into supramolecular assemblies or as precursors for material science applications is not yet widely reported in publicly available literature. The inherent structural features of the azetidine ring, however, suggest potential for its use in creating novel materials with unique properties.

Development of Novel Catalytic Systems or Reagents Incorporating Azetidine Motifs

The development of novel catalytic systems and reagents is a continuous pursuit in organic synthesis. While azetidine-containing compounds have been explored as ligands and organocatalysts, the specific use of this compound as a starting material for such applications is not extensively documented.

Azetidines, due to their rigid and stereochemically defined structures, have the potential to serve as chiral ligands in asymmetric catalysis. For instance, enantiopure azetidine-2-carboxamides have been successfully employed as organocatalysts in direct asymmetric aldol (B89426) reactions. lookchem.com These catalysts have demonstrated high enantioselectivity in the synthesis of β-hydroxy ketones. lookchem.com

Although direct examples involving this compound are scarce, its structural motifs suggest that it could be a valuable precursor for the synthesis of novel chiral ligands and organocatalysts. Further research in this area could unlock new catalytic applications for this versatile compound.

Future Directions and Emerging Research Avenues in Ethyl 1 Benzylazetidine 3 Carboxylate Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of azetidine (B1206935) derivatives, including the precursor 1-benzylazetidin-3-ol (B1275582), is increasingly being viewed through the lens of green chemistry. The goal is to develop processes that are not only efficient but also environmentally benign and cost-effective.

A notable advancement is the green and cost-effective synthesis developed for intermediates of Baricitinib, which involves the synthesis of 1-benzylazetidin-3-ol. nih.gov This process starts from commercially available and low-cost materials like benzylamine (B48309) and utilizes an industry-oriented green oxidation reaction in a microchannel reactor. nih.gov The traditional synthesis often involves multiple steps, including the reaction of epichlorohydrin (B41342) with benzylamine, which can be hazardous. google.com Green approaches aim to minimize waste, avoid toxic reagents, and reduce energy consumption. researchgate.net

Future research will likely focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This includes exploring one-pot reactions and tandem catalysis. organic-chemistry.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and improve reaction rates. This includes exploring metal-based catalysts for intramolecular amination and photocatalysis for strain-release synthesis of azetidines. organic-chemistry.orgchemrxiv.org

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to reduce reliance on petrochemicals. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Aspects for Azetidine Precursors

| Aspect | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Starting Materials | Often relies on hazardous reagents like epichlorohydrin. | Employs low-cost, commercially available materials like benzylamine and 2-(chloromethyl)oxirane. | nih.gov |

| Solvents | Use of volatile and potentially toxic organic solvents. | Utilizes safer solvents like water and acetonitrile, with potential for solvent-free reactions. | nih.gov |

| Reaction Conditions | May require harsh conditions and produce significant byproducts. | Employs milder conditions, such as using microchannel reactors for controlled oxidation. | nih.gov |

| Waste Generation | Higher potential for waste and difficult-to-handle byproducts. | Focuses on minimizing waste through high-yield reactions and recyclable catalysts. | researchgate.net |

Exploration of Bio-inspired and Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity and operating under mild conditions. For azetidine synthesis, this field is particularly promising. A groundbreaking development is the use of engineered enzymes for the one-carbon ring expansion of aziridines to produce azetidines. researchgate.netacs.org

Researchers have successfully engineered a variant of cytochrome P450BM3, named P411-AzetS, to function as a "carbene transferase." This biocatalyst demonstrates exceptional stereocontrol (99:1 enantiomeric ratio) over a researchgate.netresearchgate.net-Stevens rearrangement, a transformation that is challenging to achieve with conventional catalysts. researchgate.netacs.org This method effectively overrides the natural reactivity of the aziridinium (B1262131) ylide intermediate, channeling it towards the desired azetidine product instead of olefin extrusion. researchgate.net

Future research into the biocatalytic synthesis of Ethyl 1-benzylazetidine-3-carboxylate and its analogs could involve:

Enzyme-Directed Evolution: Further evolving enzymes like P450s to accept a wider range of substrates, including those that would directly yield functionalized azetidines like this compound.

Novel Biocatalytic Reactions: Discovering or engineering enzymes capable of performing other key bond-forming reactions for azetidine ring construction, such as intramolecular C-N bond formation from amino alcohols.

Tandem Biocatalytic Cascades: Designing multi-enzyme systems that can convert simple starting materials into complex azetidine products in a single pot, enhancing efficiency and reducing downstream processing.

Integration with Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing the way organic molecules are prepared, offering enhanced safety, reproducibility, and scalability. researchgate.net The synthesis of strained ring systems like azetidines, which can involve highly reactive intermediates and energetic reactions, is particularly well-suited for flow chemistry platforms. uniba.itresearchgate.net

Continuous flow systems have been successfully developed for the synthesis and functionalization of azetidines. uniba.ituniba.it These platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling reactions that are difficult or hazardous to perform in traditional batch reactors. researchgate.netnih.gov For instance, flow technology facilitates the handling of highly reactive lithiated intermediates at higher temperatures than in batch processing, leading to efficient C3-functionalization of the azetidine ring. uniba.it Photochemical flow synthesis of 3-hydroxyazetidines via the Norrish-Yang cyclization has also been demonstrated, allowing for multi-gram scale production. researchgate.net

The integration of these platforms for the synthesis of this compound could lead to:

On-Demand Production: The ability to rapidly synthesize required quantities of the compound, from milligram to kilogram scales, without the need for extensive process redevelopment. nih.gov

Improved Safety: The small reaction volumes in microreactors minimize the risks associated with exothermic reactions or the handling of unstable intermediates.

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates, which significantly reduces waste and processing time. researchgate.net

Table 2: Advantages of Flow Chemistry for Azetidine Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize hazards associated with energetic reactions and unstable intermediates. | uniba.it |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher yields and selectivity. | researchgate.net |

| Scalability | Processes can be easily scaled up by running the system for longer or by using parallel reactors. | researchgate.netnih.gov |

| Handling Reactive Intermediates | Enables the safe generation and immediate use of highly reactive species, such as lithiated azetidines. | uniba.itresearchgate.netuniba.it |

| Sustainability | Often allows for the use of greener solvents and reduces overall waste generation. | uniba.ituniba.it |

Advanced Computational Methodologies for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis. For azetidine chemistry, methods like Density Functional Theory (DFT) are crucial for understanding reaction mechanisms, predicting regioselectivity, and designing novel synthetic routes. researchgate.net

Recent studies have employed DFT calculations to investigate the mechanism of photocatalytic methods for azetidine synthesis. chemrxiv.org These computational tools, in synergy with experimental work, can reduce trial-and-error, accelerate the development of efficient synthetic protocols, and help in designing molecules with desired electronic and biological properties. researchgate.net For instance, computational approaches like molecular docking and molecular dynamics simulations have been used to identify potential biological targets for related heterocyclic compounds, predicting interactions with enzymes like Acetylcholinesterase (AChE). nih.gov

Future applications of computational methodologies in the context of this compound will likely include:

Mechanism Elucidation: Using DFT to map the energy landscapes of complex reactions, such as catalyzed ring closures or functionalizations, to identify rate-determining steps and optimize conditions.

Catalyst Design: Computationally screening potential catalysts for improved activity and selectivity in azetidine synthesis.

Predictive Modeling: Employing machine learning and AI, trained on experimental and computational data, to predict the outcomes of unknown reactions and suggest optimal synthetic pathways. researchgate.net

Property Prediction: Calculating key physicochemical and pharmacokinetic properties of novel azetidine derivatives to guide the design of new drug candidates.

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The unique structural and electronic properties of the azetidine ring make it an attractive building block not just for pharmaceuticals, but also for advanced materials. The inherent ring strain of azetidines can be harnessed in ring-opening polymerization (ROP) to create novel polymers with tailored properties. researchgate.netrsc.org

The cationic ring-opening polymerization of azetidine and its derivatives leads to the formation of poly(propylenimine) (PPI) and related polyamines. acs.orgrsc.org These polymers have shown significant potential in various applications, including:

CO2 Capture: Branched PPI, when impregnated into mesoporous silica, creates composite adsorbents with high efficacy for CO2 capture. acs.org

Biomedical Applications: Polyamines derived from azetidines are being explored for use as antimicrobial coatings and as non-viral vectors for gene transfection. rsc.org

Surface-Active Agents: Azetidine-based block copolymers, synthesized via ROP with monomers like ethylene (B1197577) oxide, can be functionalized to create novel surfactants. jnsparrowchemical.com

Future research focusing on this compound in materials science could explore its use as a functional monomer. The ester and benzyl (B1604629) groups provide handles for further modification, allowing for the creation of smart polymers that can respond to stimuli or be appended with other functional units. This opens up possibilities for developing new hydrogels, coatings, and drug delivery systems.

Q & A

Basic: What are the common synthetic routes for Ethyl 1-benzylazetidine-3-carboxylate?

Methodological Answer:

The synthesis typically involves cyclization and functionalization steps. A widely used approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the azetidine ring, followed by benzylation and esterification. Key steps include:

Ring Formation : Azide-alkyne cycloaddition under Cu(I) catalysis to form the azetidine core .

Benzylation : Reaction with benzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.

Esterification : Treatment with ethyl chloroformate or ethanol under acidic conditions to install the carboxylate ester.

Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalyst purity (e.g., CuI vs. CuBr).

Basic: How is spectroscopic characterization performed for this compound?

Methodological Answer:

Characterization relies on multi-spectral analysis :

- NMR :

- ¹H NMR: Peaks for benzyl protons (δ 7.2–7.4 ppm), azetidine ring protons (δ 3.5–4.0 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- ¹³C NMR: Carboxylate carbonyl at ~170 ppm, aromatic carbons at 125–140 ppm.

- IR : Ester C=O stretch (~1720 cm⁻¹), aromatic C–H bends (~700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 263.33 g/mol for C₁₅H₂₁NO₃) .

Advanced: How can X-ray crystallography resolve ambiguities in the crystal structure of this compound?

Methodological Answer:

Steps for Crystallographic Analysis :

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

Refinement : Iterative refinement with SHELXL to optimize bond lengths, angles, and thermal parameters.

Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%).

Handling Challenges :

- Disorder : Use PART commands in SHELXL to model disordered benzyl or ester groups .

- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Derivative Synthesis : Modify the benzyl group (e.g., electron-withdrawing substituents) or ester moiety (e.g., tert-butyl vs. ethyl).

Biological Assays : Test inhibition constants (Ki) against target enzymes (e.g., proteases) using fluorescence-based assays.

Computational Modeling :

- QSAR : Corrogate substituent hydrophobicity (logP) with activity using partial least squares regression.

- Molecular Docking : Simulate binding poses in AutoDock Vina, focusing on hydrogen bonds with the azetidine nitrogen .

Advanced: How to resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

Methodological Answer:

Strategies for Data Reconciliation :

Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts.

2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing azetidine protons from ester CH₂).

Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts at the B3LYP/6-311+G(d,p) level) .

Statistical Analysis : Apply Student’s t-test to assess significance of spectral discrepancies (p < 0.05) .

Advanced: What computational methods predict physicochemical properties of this compound?

Methodological Answer:

Key Approaches :

Quantum Chemistry :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict dipole moments and electrostatic potential surfaces.

QSPR Models :

- Train models using descriptors like molar refractivity and topological polar surface area (TPSA) to predict logP or solubility .

Molecular Dynamics (MD) : Simulate solvation behavior in explicit water using GROMACS, analyzing radial distribution functions for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.